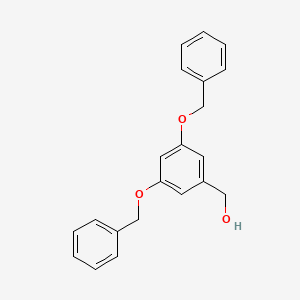

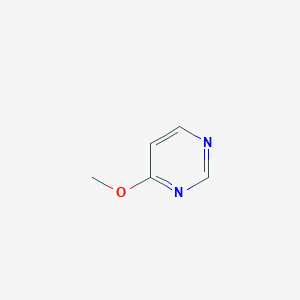

![molecular formula C12H11N3OS B1296723 5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one CAS No. 384858-25-7](/img/structure/B1296723.png)

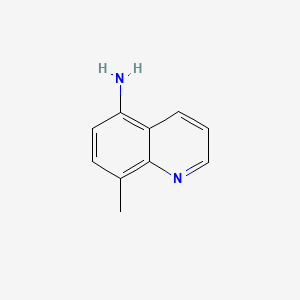

5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiophene derivatives involves the reaction of thiophen-2-carbaldehyde with rhodanine derivatives . This process involves an Ugi-Zhu three-component reaction coupled to a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process .Molecular Structure Analysis

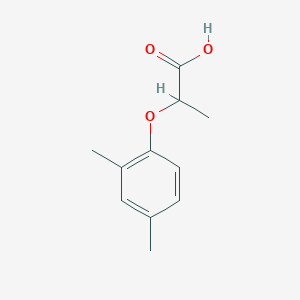

The molecular formula of “5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one” is C12H11N3OS, and its molecular weight is 245.3 . The structure of this compound includes a thiophene ring, which is a five-membered ring with one sulfur atom .Chemical Reactions Analysis

The compound “(2-(Thiophen-2-ylmethyl)phenyl)boronic acid” is a highly active catalyst for direct amidation between carboxylic acids and amines at room temperature for a large range of substrates . Slightly higher temperatures are required for challenging starting materials .Applications De Recherche Scientifique

Subheading DNA Minor Groove Binding and Fluorescent Staining

Hoechst 33258, a bis-benzimidazole derivative, binds strongly to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. This compound and its analogues are extensively used as fluorescent DNA stains in plant cell biology for chromosome and nuclear staining, and analysis of nuclear DNA content values via flow cytometry. They also serve as radioprotectors and topoisomerase inhibitors, marking their importance in drug design and as a model system for DNA sequence recognition and binding studies (Issar & Kakkar, 2013).

Biological Activity and Carcinogenicity

Subheading Biological Activity and Potential Carcinogenicity of Thiophene Analogues

Thiophene analogues of certain carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. These compounds maintain their biological activity when an aromatic ring is replaced by an isosteric thiophene ring. While their in vitro activity profiles suggest potential carcinogenicity, doubts remain about their ability to cause tumors in vivo. This uncertainty underlines the importance of in vitro predictions for structurally new compounds' carcinogenic potential (Ashby et al., 1978).

Propriétés

IUPAC Name |

5-(thiophen-2-ylmethylamino)-1,3-dihydrobenzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c16-12-14-10-4-3-8(6-11(10)15-12)13-7-9-2-1-5-17-9/h1-6,13H,7H2,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRKTPVKHSGJLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340674 |

Source

|

| Record name | 5-{[(Thiophen-2-yl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one | |

CAS RN |

384858-25-7 |

Source

|

| Record name | 5-{[(Thiophen-2-yl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

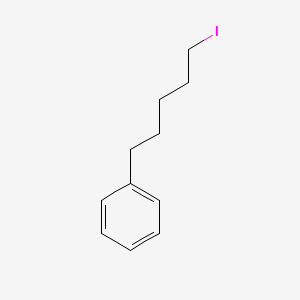

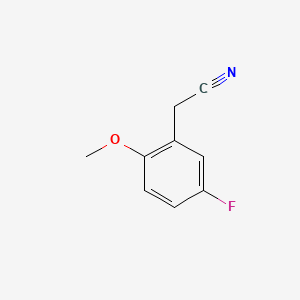

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole](/img/structure/B1296668.png)